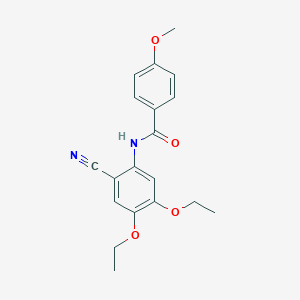

![molecular formula C19H17N3O3 B5540203 N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide" belongs to a class of chemicals known for their structural complexity and potential biological activities. This class of compounds, including benzamides and pyridazines, has been extensively studied for various pharmacological properties and chemical reactivities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step organic reactions, including acylation, cyclization, and substitution reactions. The synthesis pathway typically starts from simple benzene derivatives and involves specific reagents to introduce different functional groups, aiming at the target molecular structure. While specific synthesis steps for "N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide" are not directly detailed in available literature, the general approaches for related compounds involve methods such as Friedel-Crafts acylation, reductive cyclization, and direct functional group modification (Meerpoel, Joly, & Hoornaert, 1993).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray crystallography, showing details of atomic positions, bond lengths, and angles. These structures often reveal the planarity or non-planarity of the aromatic systems and the orientations of substituents which can affect their biological activity and chemical reactivity. The crystal structure analysis provides insights into the molecular geometry, which is crucial for understanding the compound's properties and interactions (Udupa, 1982).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, influenced by the nature of their substituents. These reactions are critical for further chemical modifications and for understanding their reactivity patterns. The electronic properties, such as HOMO and LUMO energies, can be calculated to estimate the chemical reactivity of the molecule, including its potential as an antioxidant or its reactivity towards other molecules (Demir et al., 2015).

Applications De Recherche Scientifique

Structural and Electronic Properties

A study by Demir et al. (2015) on a structurally similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, explored its molecular structure using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. The research highlighted the compound's crystalline system, lattice constants, and molecular geometry, providing insights into its electronic properties such as HOMO and LUMO energies. This foundational knowledge is crucial for understanding the reactivity and potential applications of related benzamide derivatives in various scientific domains (Demir et al., 2015).

Synthetic Applications and Biological Activity

Further research has extended into the synthesis and potential biological activity of benzamide derivatives. Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives from visnaginone and khellinone, leading to compounds with anti-inflammatory and analgesic properties. This study underscores the versatility of benzamide derivatives in synthesizing new heterocyclic compounds with significant therapeutic potential (Abu‐Hashem et al., 2020).

Antioxidant Properties

The antioxidant properties of benzamide derivatives were investigated through DPPH free radical scavenging tests, demonstrating the compound's potential in contributing to oxidative stress mitigation. Such properties are essential for developing therapeutic agents targeting diseases associated with oxidative damage (Demir et al., 2015).

Neuroprotective Activity

Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, identifying compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These findings suggest the potential of benzamide derivatives in ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, highlighting their neuroprotective activity (Lee et al., 2018).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-9-10-18(22-21-13)25-17-8-3-5-14(11-17)19(23)20-15-6-4-7-16(12-15)24-2/h3-12H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXLGBOUJJPJBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

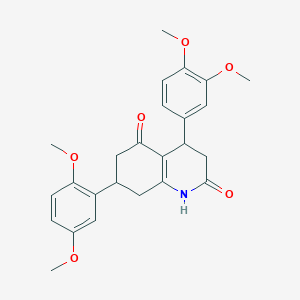

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

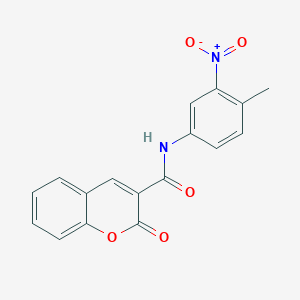

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

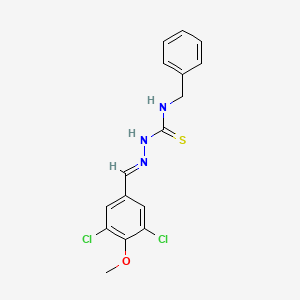

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)